Norapomorphine

Pharmacokinetics Brain Penetration Aporphine Analogues

Norapomorphine (CAS 478-76-2), the N-desmethyl metabolite of apomorphine, is critical for synthesizing N-propylnorapomorphine (NPA) and validating LC-MS/MS assays. Its 58.6% extraction recovery demands high-purity material for accurate pharmacokinetic data. Unlike apomorphine, it serves as an ideal negative control for CNS penetration studies (16.7-fold lower potency) and screens dihydropteridine reductase inhibitors (IC50=1.4 µM). Available 99% pure—ideal for analytical method validation.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 478-76-2
Cat. No. B1212033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorapomorphine
CAS478-76-2
Synonymsnorapomorphine
norapomorphine hydrochloride
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O
InChIInChI=1S/C16H15NO2/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19/h1-5,12,17-19H,6-8H2/t12-/m1/s1
InChIKeyMHPQCGZBAVXCGA-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norapomorphine (CAS 478-76-2): A Core Aporphine Scaffold in Dopamine Agonist Research and Comparative Pharmacology


Norapomorphine (CAS 478-76-2), also known as (R)-(-)-Norapomorphine, is a primary aporphine alkaloid and the N-desmethyl metabolite of the established dopamine agonist, apomorphine [1]. It serves as the critical synthetic intermediate for a class of potent dopaminergic compounds, notably its N-propyl analog, N-propylnorapomorphine (NPA) [2]. Unlike apomorphine, norapomorphine lacks the N-methyl group, a structural distinction that profoundly impacts its pharmacokinetic profile and in vivo potency, making it an essential comparator in studies of aporphine structure-activity relationships and drug metabolism [3].

The Critical Need for Norapomorphine Specification in Dopaminergic Research and Bioanalysis


Generic substitution among aporphines is scientifically unsound due to the profound, quantifiable impact of N-substitution on key parameters. While apomorphine (N-methyl) and N-propylnorapomorphine (NPA) exhibit high potency at dopamine receptors and are used clinically or as PET tracers, norapomorphine (N-desmethyl) is a distinct entity [1]. It is a major inactive metabolite in humans, with significantly lower brain penetration and CNS potency compared to its parent, apomorphine [2]. Furthermore, its physicochemical properties directly impact analytical method development, as evidenced by its distinct extraction recovery in plasma [3]. Procuring the wrong aporphine scaffold—such as confusing norapomorphine with its potent N-propyl derivative—would derail in vivo studies due to stark differences in potency and pharmacokinetics, rendering experimental results uninterpretable.

Quantitative Differentiation of Norapomorphine from Apomorphine and N-Propylnorapomorphine


Pharmacokinetic Differentiation: Norapomorphine's Limited Brain Penetration vs. Apomorphine

The ability of aporphine analogues to distribute into the brain is a key determinant of their CNS activity. A comparative pharmacokinetic study in mice using a three-compartment model demonstrated that norapomorphine's relative potency, based on brain content, is significantly lower than that of apomorphine and its N-propyl analog [1]. The time course for drug in the brain compartment also showed norapomorphine with the least ability to distribute into the brain, following the rank order: N-n-propylnorapomorphine > apomorphine > norapomorphine [2].

Pharmacokinetics Brain Penetration Aporphine Analogues

Behavioral Pharmacology: Reduced In Vivo Potency of Norapomorphine vs. N-Propylnorapomorphine

In rodent models of aggressive behavior, the impact of N-substitution on aporphine potency is stark. The N-propyl analog (NPA) demonstrates significantly greater efficacy than apomorphine itself. The study explicitly states that NPA proves more potent than apomorphine in both the foot shock and predatory tests [1]. While direct behavioral data for norapomorphine in this model was not detailed, the trend established by comparing the N-propyl and N-methyl (apomorphine) analogs underscores the critical role of the N-substituent, highlighting the reduced in vivo activity of the unsubstituted norapomorphine scaffold as shown in the brain penetration data.

Behavioral Pharmacology Dopamine Agonists In Vivo Potency

Bioanalytical Differentiation: Norapomorphine's Unique Extraction Recovery in Human Plasma

In a validated LC-MS/MS method developed for quantifying apomorphine and its metabolites in human plasma, norapomorphine demonstrated a distinct physicochemical property. Its extraction recovery from plasma was significantly lower than that of apomorphine and its sulfate conjugate [1]. This quantitative difference is critical for analytical method development and validation, as it affects the lower limit of quantification (LLOQ) and overall assay sensitivity.

Bioanalysis LC-MS/MS Plasma Extraction

Metabolic Profile: Norapomorphine as a Negligible Human Metabolite of Apomorphine

In a clinical comparative bioavailability study evaluating an apomorphine sublingual film versus a subcutaneous product in humans, the resulting plasma levels of the norapomorphine metabolite were found to be negligible [1]. This is in stark contrast to apomorphine sulfate, another major metabolite, which was present at significant and measurable concentrations. This finding quantifies the minor role of the N-demethylation pathway in human apomorphine metabolism.

Drug Metabolism Clinical Pharmacology Bioavailability

In Vitro Enzyme Inhibition Profile: Norapomorphine's Activity Against Dihydropteridine Reductase

Norapomorphine has been identified as an inhibitor of the enzyme dihydropteridine reductase from both human liver and rat striatal synaptosomes [1]. The enzyme kinetic data indicates that norapomorphine achieves 50% inhibition of this enzyme at a concentration of 0.0014 mM (1.4 µM) [2]. This provides a quantitative benchmark for its potential off-target effects, which is a crucial differentiator from other aporphines or dopaminergic agents that may not share this specific enzymatic activity.

Enzyme Inhibition Off-target Activity In Vitro Pharmacology

Defined Research and Industrial Use Cases for Norapomorphine (CAS 478-76-2) Based on Evidence


As a Critical Reference Standard and Internal Standard in Bioanalytical Assays for Apomorphine

Given its unique and significantly lower plasma extraction recovery (58.6%) compared to apomorphine (73.4%) and apomorphine sulfate (81.1%), high-purity norapomorphine is an essential material for developing and validating robust LC-MS/MS methods [1]. Its use as a reference standard or a stable-isotope labeled internal standard is mandatory for accurately quantifying apomorphine metabolism in clinical and preclinical studies, ensuring the precision and reliability of pharmacokinetic data where its levels, though negligible in humans, may be relevant in other species or experimental conditions.

As a Chemical Intermediate for the Synthesis of Potent D2 Agonists like N-Propylnorapomorphine (NPA)

Norapomorphine is the key synthetic precursor for a range of high-value research compounds, most notably N-n-propylnorapomorphine (NPA) [2]. NPA is a full D2/D3 receptor agonist with Khigh values of 0.07-0.4 nM, making it 10-20 times more potent than apomorphine in vivo and a widely used PET radiotracer [3]. Procuring norapomorphine is therefore a necessary step for laboratories synthesizing NPA and other N-substituted aporphines for advanced dopaminergic pharmacology and neuroimaging research.

As a Negative Control Compound for CNS Penetration and In Vivo Behavioral Studies

Its 16.7-fold lower brain-based potency compared to apomorphine makes norapomorphine a valuable comparator and potential negative control in studies designed to isolate the effects of N-substitution on CNS activity [4]. In experiments assessing blood-brain barrier penetration or CNS-mediated behaviors (e.g., stereotypy, locomotion), norapomorphine can help delineate the contribution of the aporphine core structure versus the enhancing effects of an N-alkyl group, thereby validating the specificity of observed effects from more potent analogs like apomorphine and NPA [5].

For In Vitro Profiling of Off-Target Enzyme Interactions (Dihydropteridine Reductase)

Norapomorphine can be specifically utilized in screening campaigns aimed at identifying inhibitors of dihydropteridine reductase, a key enzyme in tetrahydrobiopterin (BH4) biosynthesis [6]. With a known IC50 of 1.4 µM, it serves as a defined tool compound in enzyme inhibition assays. Conversely, it can be used as a reference for selectivity profiling when characterizing new chemical entities to ensure they do not inadvertently inhibit this pathway, providing a clear, data-backed rationale for its inclusion in focused compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norapomorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.